

# (DHQD)2PHAL CAS number

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Compound of Interest		
Compound Name:	(DHQD)2PHAL	
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An In-depth Technical Guide to (DHQD)2PHAL

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(DHQD)2PHAL, also known as Hydroquinidine 1,4-phthalazinediyl diether, is a chiral ligand widely employed in asymmetric synthesis. Its primary and most notable application is in the Sharpless Asymmetric Dihydroxylation, a powerful method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1][2] This reaction is of paramount importance in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals.[3][4] The use of (DHQD)2PHAL, typically in the commercially available reagent mixture AD-mix-β, directs the dihydroxylation to one specific face of the alkene, leading to the formation of a specific enantiomer of the diol product.[2][5]

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **(DHQD)2PHAL** is presented in the table below.



Property	Value
CAS Number	140853-10-7
Molecular Formula	C48H54N6O4
Molecular Weight	778.98 g/mol [1][2]
Appearance	Powder
Purity	≥95%[1]
Melting Point	160 °C (decomposes)
Optical Activity	[α]22/D -262°, c = 1.2 in methanol

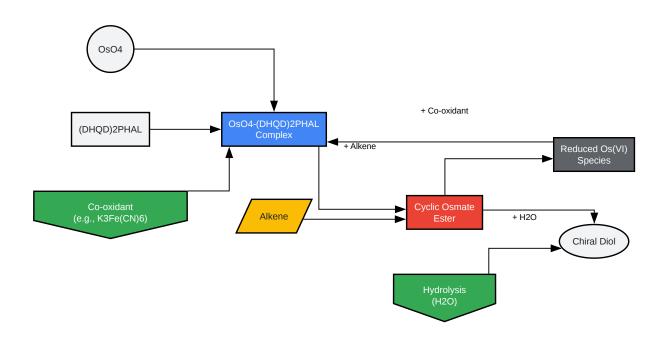
# **Sharpless Asymmetric Dihydroxylation**

The Sharpless Asymmetric Dihydroxylation is a highly reliable and general method for the conversion of alkenes to chiral diols with high enantioselectivity.[6] The reaction is catalyzed by osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, such as **(DHQD)2PHAL**. A stoichiometric co-oxidant, typically potassium ferricyanide (K3Fe(CN)6) or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.[2]

## **Reaction Mechanism**

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process. The mechanism begins with the formation of a chiral complex between osmium tetroxide and the **(DHQD)2PHAL** ligand. This complex then reacts with the alkene via a [3+2] cycloaddition to form a cyclic osmate ester intermediate. This intermediate is subsequently hydrolyzed to yield the diol and a reduced osmate species. The stoichiometric re-oxidant then regenerates the osmium(VIII) catalyst, allowing the cycle to continue.[1][7]





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Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

# Experimental Protocol: Asymmetric Dihydroxylation using AD-mix-β

The following is a general experimental procedure for the asymmetric dihydroxylation of an alkene using the pre-packaged AD-mix-β, which contains **(DHQD)2PHAL**.

#### Materials:

- AD-mix-β (contains K2OsO2(OH)4, **(DHQD)2PHAL**, K3Fe(CN)6, and K2CO3)
- tert-Butanol
- Water
- Alkene substrate



- Sodium sulfite
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. For every 1 mmol of alkene, use approximately 1.4 g of AD-mix-β and 10 mL of the solvent mixture.
- Stir the mixture vigorously at room temperature until both phases are clear and the aqueous layer is a bright yellow.
- Cool the reaction mixture to 0 °C in an ice bath.
- Reaction Execution: Add the alkene substrate (1 mmol) to the cooled, stirring reaction mixture.
- Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For many simple olefins, the reaction is complete within 6-24 hours.[8]
- Workup: Once the reaction is complete, add solid sodium sulfite (approximately 1.5 g per 1.4 g of AD-mix-β) and allow the mixture to warm to room temperature. Stir for 30-60 minutes.
- Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers and wash with 1 M NaOH (10 mL) to remove the ligand, followed by a wash with brine (10 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.



• Purification: Purify the crude diol product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

# **Applications in the Synthesis of Bioactive Compounds**

The Sharpless Asymmetric Dihydroxylation using **(DHQD)2PHAL** is a key step in the synthesis of a wide variety of biologically active compounds and natural products.[3] The resulting chiral diols are versatile intermediates that can be further elaborated into complex molecular architectures.

## **Quantitative Data on Enantioselectivity**

The enantiomeric excess (% ee) achieved with **(DHQD)2PHAL** is consistently high for a broad range of olefin substrates. The following table provides a summary of the performance of ADmix-β for the dihydroxylation of various substituted styrenes.

Substrate	Ligand System	% ee	Configuration
Styrene	AD-mix-β ((DHQD)2PHAL)	97	S
4-Methoxy-styrene	AD-mix-β ((DHQD)2PHAL)	93	S
4-Chloro-styrene	AD-mix-β ((DHQD)2PHAL)	80	S

Data sourced from Myers, A. G. et al.[7]

The following table presents data for the dihydroxylation of trans-disubstituted and other olefins.



Substrate	Ligand System	% ee	Configuration
trans-Stilbene	AD-mix-β ((DHQD)2PHAL)	>99.5	S, S
trans-Cinnamic acid	AD-mix-β ((DHQD)2PHAL)	96	2R, 3S

Data sourced from Myers, A. G. et al.[9]

### Conclusion

(DHQD)2PHAL is an indispensable tool in modern asymmetric synthesis. Its application in the Sharpless Asymmetric Dihydroxylation provides a reliable and highly enantioselective method for the preparation of chiral vicinal diols. These diols are crucial building blocks for the synthesis of a vast array of complex and biologically significant molecules, making (DHQD)2PHAL a vital reagent for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.

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